Cas no 16222-10-9 (Ethanone,1-phenyl-2-(phenylthio)-)
16222-10-9 structure
Product Name:Ethanone,1-phenyl-2-(phenylthio)-
Numero CAS:16222-10-9
MF:C14H12OS
MW:228.309482574463
CID:144206
PubChem ID:85338
Update Time:2025-04-19
Ethanone,1-phenyl-2-(phenylthio)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethanone,1-phenyl-2-(phenylthio)-
- 1-phenyl-2-phenylsulfanylethanone
- phenacyl phenyl sulfide
- 1-phenyl-2-(phenylsulfanyl)ethanone
- 1-phenyl-2-(phenylthio)ethanone
- HMS1536C19
- 16222-10-9
- NSC608609
- a-(Phenylthio)acetophenone
- CHEMBL4103995
- TimTec1_000767
- .alpha.-Thiophenoxy-acetophenone
- alpha-(phenylthio)acetophenone
- NSC-608609
- DTXSID30167337
- NCGC00175140-01
- PHENYL PHENACYL SULFIDE
- Ethanone, 1-phenyl-2-(phenylthio)-
- SCHEMBL1355962
- AKOS008908644
-
- Inchi: 1S/C14H12OS/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H,11H2
- Chiave InChI: MRLUWCIEBHJONW-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC=CC=1)CC(C1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 228.06096
- Massa monoisotopica: 228.061
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 4
- Complessità: 215
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 42.4A^2
- XLogP3: 3.8
Proprietà sperimentali
- Densità: 1.17
- Punto di ebollizione: 367.1°Cat760mmHg
- Punto di infiammabilità: 195.7°C
- Indice di rifrazione: 1.626
- PSA: 17.07
Ethanone,1-phenyl-2-(phenylthio)- Letteratura correlata
-
Andrea F. Vaquer,Angelo Frongia,Francesco Secci,Enrica Tuveri RSC Adv. 2015 5 96695
-
2. 705. Phenacyl sulphides and related compounds. Part I. The action of alkali on o-nitrophenyl phenacyl sulphideK. J. Morgan J. Chem. Soc. 1959 3502
-
3. 935. Derivatives of thionaphthen. Part II. Thionaphthen derivatives formed by cyclisation of acetonyl aryl sulphides and aryl phenacyl sulphidesJ. E. Banfield,W. Davies,N. W. Gamble,S. Middleton J. Chem. Soc. 1956 4791
-
4. 450. The clemmensen reduction of certain α-amino-ketones and its bearing on the reduction of 1-keto-octahydropyridocolineG. R. Clemo,R. Raper,H. J. Vipond J. Chem. Soc. 1949 2095
16222-10-9 (Ethanone,1-phenyl-2-(phenylthio)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti